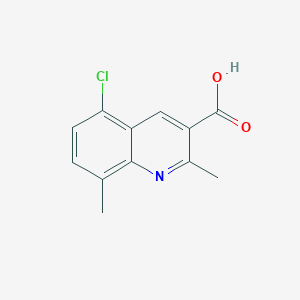

5-Chloro-2,8-dimethylquinoline-3-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data for this compound is lacking, predictions for its ethyl ester (C₁₄H₁₄ClNO₂) suggest:

Infrared (IR) Spectroscopy

The carboxylic acid group exhibits characteristic IR absorptions:

For the ethyl ester derivative, the ester carbonyl appears at 1715 cm⁻¹ , while the quinoline C=N stretch is observed near 1600 cm⁻¹ .

Ultraviolet-Visible (UV-Vis) Spectroscopy

The quinoline chromophore absorbs strongly in the UV region due to π→π* transitions. Substitutions at positions 2, 5, and 8 induce bathochromic shifts, with λₘₐₓ predicted near 310–330 nm (ε ≈ 10⁴ L·mol⁻¹·cm⁻¹).

Tautomeric Forms and Resonance Stabilization

The quinoline system permits prototropic tautomerism , though the presence of electron-withdrawing groups (Cl, COOH) stabilizes the canonical form. Key resonance structures include:

- Quinoline aromatic system : Delocalization of the nitrogen lone pair into the ring.

- Carboxylic acid resonance : Stabilization of the deprotonated form via conjugation:

$$

\text{COOH} \leftrightarrow \text{COO}^- \cdots \text{H}^+

$$

The 2- and 8-methyl groups exert steric effects, reducing the likelihood of keto-enol tautomerism at the carboxylic acid. Computational studies suggest a resonance energy of ~30 kcal/mol for the quinoline core.

Properties

IUPAC Name |

5-chloro-2,8-dimethylquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-4-10(13)9-5-8(12(15)16)7(2)14-11(6)9/h3-5H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGJKLOQJDLYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589103 | |

| Record name | 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-07-3 | |

| Record name | 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Halogenation Step

- Starting material: 2,8-dimethylquinoline

- Reagents: Chlorinating agents such as chlorine gas, N-chlorosuccinimide (NCS), or other electrophilic chlorinating reagents.

- Conditions: Controlled temperature (often ambient to moderate heating), solvent choice (e.g., acetic acid or chlorinated solvents), and reaction time are optimized to achieve selective chlorination at the 5-position without over-chlorination or side reactions.

- Mechanism: Electrophilic aromatic substitution targeting the quinoline ring, with directing effects from methyl groups and nitrogen atom influencing regioselectivity.

Carboxylation Step

- Approach: Introduction of the carboxylic acid group at the 3-position often involves:

- Direct carboxylation of halogenated quinoline intermediates via lithiation followed by carbonation.

- Alternatively, esterification of quinoline-3-carboxylic acid derivatives followed by hydrolysis to the acid.

- Reagents: Strong bases (e.g., butyllithium) for lithiation, carbon dioxide for carbonation, or use of coumalic acid derivatives as precursors.

- Conditions: Low temperature lithiation (-78 °C) to avoid side reactions, followed by carbonation and acidic workup to yield the carboxylic acid.

- Yields: Moderate to good yields depending on reaction optimization; purification typically via recrystallization or chromatography.

Alternative Synthetic Routes and Related Research Findings

- Oxidation and Substitution Reactions: Some methods involve oxidation of quinoline derivatives to quinoline N-oxides followed by functional group transformations to install carboxylic acid groups.

- Use of Esters: Ethyl quinoline-3-carboxylate derivatives serve as intermediates, which can be selectively halogenated and then hydrolyzed to the acid form.

- Industrial Methods: Continuous flow synthesis with catalysts under controlled temperature and pressure can improve yield and purity, though specific industrial protocols for this compound are proprietary.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Notes/Outcome |

|---|---|---|---|

| Halogenation | Electrophilic aromatic substitution | Chlorine gas or NCS; solvent: acetic acid; ambient to moderate heat | Selective chlorination at 5-position |

| Carboxylation | Lithiation followed by carbonation | Butyllithium at -78 °C; CO₂ gas; acidic workup | Installation of carboxylic acid at 3-position |

| Ester Intermediate | Esterification and hydrolysis | Ethyl quinoline-3-carboxylate; halogenation; saponification | Alternative route via ester intermediates |

| Oxidation | Quinoline N-oxide formation | Peracids or hydrogen peroxide | Intermediate for further functionalization |

| Industrial | Continuous flow synthesis | Catalysts, controlled T and P | Enhanced yield and purity (proprietary) |

Research Findings and Yields

- Literature reports yields for halogenation and carboxylation steps varying between 50% to 80%, depending on reagent purity and reaction optimization.

- Oxidation to quinoline N-oxides can proceed with yields up to 80% under mild conditions.

- Ester intermediates are commonly isolated as crystalline solids with good purity, facilitating subsequent transformations.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,8-dimethylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or primary amines under basic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of 5-chloro-2,8-dimethylquinoline-3-carboxylic acid as an antimicrobial agent. Its structural features contribute to its effectiveness against various pathogens.

- Mechanism of Action : The compound exhibits antimicrobial properties by inhibiting bacterial growth through interference with essential metabolic pathways. Its ability to disrupt cellular processes makes it a candidate for further development against resistant strains of bacteria.

- Case Studies : In vitro studies have demonstrated that this compound shows activity against Mycobacterium tuberculosis, indicating its potential as a new antitubercular agent. The minimum inhibitory concentration (MIC) values suggest that derivatives of quinoline carboxylic acids can effectively inhibit both replicating and non-replicating forms of the bacterium .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colorectal and breast cancer cells. For instance, a study reported significant reductions in cell viability in HT29 colorectal cancer cells with calculated CC50 values indicating potent activity compared to standard treatments like cisplatin.

- Selectivity Index : Comparative analyses reveal that this compound has a favorable selectivity index, suggesting lower toxicity towards normal cells compared to cancer cells. This characteristic is crucial for developing safer therapeutic agents.

Drug Development and Synthesis

The synthesis of this compound involves several chemical reactions which enhance its pharmacological profile:

- Synthetic Pathways : The compound can be synthesized through various methods involving chlorination and carboxylation reactions. These synthetic routes allow for the modification of the quinoline structure to optimize biological activity .

- Research Applications : The compound serves as a lead structure for developing new drugs targeting specific diseases, particularly those caused by resistant bacterial strains and various cancers.

Mechanism of Action

The mechanism of action of 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

A comparative analysis of structurally analogous quinolinecarboxylic acids reveals critical differences in substituent positions, physicochemical properties, and inferred biological activity. Below is a systematic evaluation based on structural similarity and available data.

Structural Comparison

The table below summarizes key structural differences among the target compound and its closest analogs (similarity scores ≥ 0.96) :

| Compound Name (CAS No.) | Chloro Position | Methyl Positions | Carboxylic Acid Position | Structural Similarity Score |

|---|---|---|---|---|

| 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid (216257-37-3) | 5 | 2, 8 | 3 | Reference (Target) |

| 5-Chloro-8-methylquinoline-3-carboxylic acid (948294-24-4) | 5 | 8 | 3 | 1.00 |

| 5-Chloroquinoline-8-carboxylic acid (70585-49-8) | 5 | None | 8 | 1.00 |

| 5-Chloroquinoline-3-carboxylic acid (1416439-55-8) | 5 | None | 3 | 0.98 |

| 7-Chloroquinoline-3-carboxylic acid (892874-49-6) | 7 | None | 3 | 0.96 |

| 6-Chloro-8-methylquinoline-3-carboxylic acid (948289-56-3) | 6 | 8 | 3 | 0.96 |

Key Observations:

- Chloro Position: Moving the chloro group from position 5 (target) to 6 or 7 alters electronic effects. For example, a chloro at position 7 (7-Chloroquinoline-3-carboxylic acid) may reduce electron-withdrawing stabilization of the carboxylic acid group compared to position 5 .

- Carboxylic Acid Position: Relocating the carboxylic acid from position 3 (target) to 8 (5-Chloroquinoline-8-carboxylic acid) drastically changes hydrogen-bonding capacity and dipole orientation, which may affect binding to biological targets .

Physicochemical Properties

- Lipophilicity (logP): The target compound’s dual methyl groups likely increase logP compared to analogs with fewer methyl or chloro groups.

- Acidity: The electron-withdrawing chloro group at position 5 may stabilize the deprotonated carboxylate form, enhancing solubility at physiological pH. In contrast, 7-Chloroquinoline-3-carboxylic acid’s distal chloro substituent may exert weaker electronic effects .

- Melting Points: Methyl and chloro substituents typically elevate melting points due to increased molecular symmetry and van der Waals interactions. For example, a related fluoroquinolone derivative in exhibits a high melting point (287–289°C) attributed to hydrogen bonding and aromatic stacking .

Biological Activity

5-Chloro-2,8-dimethylquinoline-3-carboxylic acid (C₁₂H₁₀ClNO₂) is a quinoline derivative characterized by its unique structural features, including a chlorine atom at position 5, two methyl groups at positions 2 and 8, and a carboxylic acid functional group at position 3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Structure

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₂H₁₀ClNO₂ | Contains a chlorine atom at position 5 |

| 2,8-Dimethylquinoline-3-carboxylic acid | C₁₂H₁₁NO₂ | Lacks chlorine; serves as a comparison |

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity . Preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic processes. For instance, compounds in the quinoline family have shown effectiveness against various bacterial strains, including resistant pathogens.

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds have been shown to interact with specific molecular targets, potentially binding to enzymes or receptors that modulate biochemical pathways. This interaction can lead to various biological effects, including enzyme inhibition and disruption of signaling cascades.

Study on Mycobacterium tuberculosis Inhibitors

A recent study focused on arylated quinoline carboxylic acids demonstrated significant activity against Mycobacterium tuberculosis (Mtb). The study highlighted the need for new antitubercular agents and found that certain derivatives exhibited potent inhibitory effects on both replicating and non-replicating Mtb strains. While this compound was not the primary focus of this research, the findings underscore the potential of quinoline-based compounds in combating tuberculosis .

Antiviral Activity Exploration

Another area of interest is the antiviral properties of quinoline derivatives. While specific data on this compound is scarce, related compounds have shown efficacy against viral infections by inhibiting viral replication or entry into host cells. Further investigations are warranted to elucidate the antiviral potential of this particular compound.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Chloro-2,8-dimethylquinoline-3-carboxylic acid in laboratory settings?

- Methodology : A common approach involves multi-step organic synthesis, starting with halogenation and methylation of quinoline precursors. For example, cyclopropane derivatives can be synthesized via reflux with polyphosphoric acid (PPA) under controlled temperatures (150–160°C), followed by hydrolysis and crystallization . Key steps include optimizing reaction time, temperature, and stoichiometric ratios of reagents like sodium dithionite for reduction . Purification often involves recrystallization from acetone/ethanol mixtures.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and structural integrity. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1719 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns . For crystallographic confirmation, X-ray diffraction using SHELX software ensures precise structural elucidation .

Q. What safety protocols should be followed when handling this compound?

- Methodology : Use fume hoods to avoid inhalation of vapors. Wear nitrile gloves, lab coats, and safety goggles. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers away from ignition sources, and ensure access to emergency eyewash stations and showers .

Advanced Research Questions

Q. How can researchers optimize the reaction yield of this compound under varying conditions?

- Methodology : Conduct Design of Experiments (DoE) to test variables like solvent polarity, catalyst loading (e.g., potassium carbonate), and temperature. For example, sodium dithionite-mediated reductions achieve higher yields (~73%) at room temperature with pH adjustments to ~4 for precipitation . Monitor intermediates via Thin-Layer Chromatography (TLC) to halt reactions at optimal conversion points.

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodology : Cross-validate NMR and HRMS data with computational tools (e.g., density functional theory for predicting chemical shifts). If ambiguity persists, use single-crystal X-ray diffraction with SHELXL for refinement, which resolves positional disorders or twinning artifacts common in quinoline derivatives . For example, SHELX’s robust handling of high-resolution data can clarify substituent orientations .

Q. What computational methods predict the reactivity of this compound in biological systems?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to study interactions with target enzymes or receptors. Quantum Mechanical (QM) calculations (e.g., Gaussian) model electron distribution at the carboxylic acid and chloro-methyl groups, identifying reactive sites for functionalization. Molecular Dynamics (MD) simulations assess stability in aqueous environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.